molecular formula C11H11NO5S B14280586 ({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid CAS No. 130383-46-9

({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid

Cat. No.: B14280586
CAS No.: 130383-46-9
M. Wt: 269.28 g/mol
InChI Key: KVDDTUOHUWNBIK-UHFFFAOYSA-N
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Description

({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid is a complex organic compound that features a furan ring, an acrylamide group, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan epoxides or other oxidized derivatives.

    Reduction: The acrylamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Alkyl halides, alkoxides.

Major Products

    Oxidation: Furan epoxides, hydroxylated furans.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetic acid derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, ({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It can be explored for its antimicrobial, anti-inflammatory, or anticancer properties, depending on its interaction with specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its functional groups allow for cross-linking and polymerization reactions, leading to materials with desirable mechanical and chemical properties.

Mechanism of Action

The mechanism of action of ({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The furan ring and acrylamide group can participate in various interactions such as hydrogen bonding, π-π stacking, and covalent bonding with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)acrylic acid: Shares the furan and acrylic acid moieties but lacks the glycyl and sulfanyl groups.

    N-(Furan-2-ylmethyl)glycine: Contains the furan and glycyl groups but lacks the acrylamide and sulfanyl groups.

    Thioacetic acid derivatives: Compounds with similar sulfanylacetic acid moieties but different substituents on the sulfur atom.

Uniqueness

({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

130383-46-9

Molecular Formula

C11H11NO5S

Molecular Weight

269.28 g/mol

IUPAC Name

2-[2-[3-(furan-2-yl)prop-2-enoylamino]acetyl]sulfanylacetic acid

InChI

InChI=1S/C11H11NO5S/c13-9(4-3-8-2-1-5-17-8)12-6-11(16)18-7-10(14)15/h1-5H,6-7H2,(H,12,13)(H,14,15)

InChI Key

KVDDTUOHUWNBIK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC(=O)SCC(=O)O

Origin of Product

United States

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